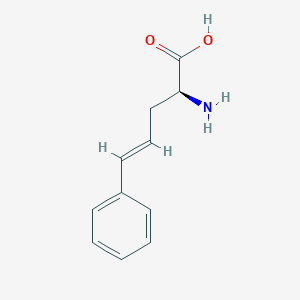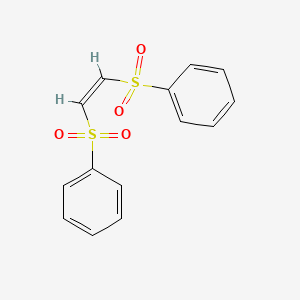
L-Styrylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Styrylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a phenyl group attached to the fifth carbon atom of a pent-4-enoic acid chain
Applications De Recherche Scientifique
L-Styrylalanine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Styrylalanine typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pent-4-enoic acid derivative, using a chiral catalyst. The reaction conditions often include the use of hydrogen gas under pressure and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
L-Styrylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding nitro or nitroso compound.
Reduction: The double bond in the pent-4-enoic acid chain can be reduced to form a saturated pentanoic acid derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of saturated pentanoic acid derivatives.
Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl or halophenyl compounds.
Mécanisme D'action
The mechanism of action of L-Styrylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, gene expression, and metabolic regulation. Detailed studies on the binding affinity and specificity of the compound to its targets provide insights into its biological effects.
Comparaison Avec Des Composés Similaires
L-Styrylalanine can be compared with other similar compounds, such as:
(S)-2-Amino-4-phenylbutanoic acid: Differing by the length of the carbon chain and the position of the double bond.
(S)-2-Amino-3-phenylpropanoic acid: Differing by the absence of the double bond and a shorter carbon chain.
(S)-2-Amino-6-phenylhexanoic acid: Differing by a longer carbon chain.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
(E,2S)-2-amino-5-phenylpent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSKGBMVBECNS-QBBOHKLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is there interest in modifying the enzyme phenylalanine ammonia-lyase (PcPAL) to produce L-Styrylalanine?
A1: this compound and its derivatives are considered challenging to synthesize using traditional chemical methods. [] The study investigates a biocatalytic approach using a modified enzyme, phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL), to produce these valuable compounds. By introducing a specific mutation (F137V) in the enzyme's active site, researchers aimed to accommodate the larger styrylalanine substrate and improve the enzyme's catalytic efficiency for this compound synthesis. []
Q2: What were the limitations of the wild-type PcPAL in producing this compound, and how did the F137V mutation address these limitations?
A2: The wild-type PcPAL exhibited significantly lower catalytic efficiency (777-fold lower kcat/KM) for this compound compared to its natural substrate, L-Phenylalanine. [] Molecular modeling suggested that this reduced activity was due to steric hindrance between the bulky aromatic ring of this compound and the phenyl ring of phenylalanine residue 137 (F137) within the enzyme's active site. [] The F137V mutation replaced the bulky phenylalanine with a smaller valine residue, creating a more spacious active site. This change facilitated better accommodation of this compound and resulted in a mutant enzyme (F137V-PcPAL) with significantly improved catalytic efficiency for this compound synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














